molecular formula C13H7F3N2 B13664759 2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine

2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine

Cat. No.: B13664759
M. Wt: 248.20 g/mol
InChI Key: BCWGTRIGQUXLBE-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with 2-chloro-3-fluoropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its potential anticancer activity may be attributed to its ability to inhibit specific kinases or interfere with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine is unique due to the combination of both fluorine atoms and the imidazo[1,2-a]pyridine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H7F3N2

Molecular Weight

248.20 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7F3N2/c14-8-1-3-10(11(16)5-8)12-7-18-6-9(15)2-4-13(18)17-12/h1-7H

InChI Key

BCWGTRIGQUXLBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

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